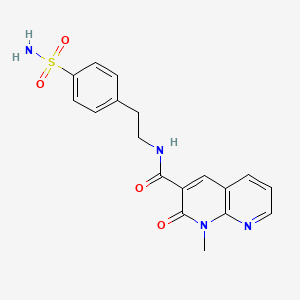

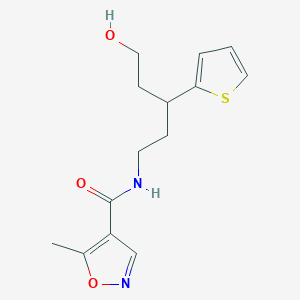

![molecular formula C16H14FN3O B2971331 N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 477852-36-1](/img/structure/B2971331.png)

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process is usually carried out in neutral, weak basic organic solvents at elevated temperatures .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system containing two nitrogen atoms . The exact structure of “N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, imidazo[1,2-a]pyridines are stable compounds due to their aromatic nature .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

The advent of imidazo[1,2-a]pyridine-3-carboxamides, including derivatives of N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, has introduced a new class of compounds with potent antituberculosis activity. These compounds exhibit significant efficacy against replicating, non-replicating, multi-drug-resistant, and extensively drug-resistant Mycobacterium tuberculosis strains, with MIC(90) values of ≤ 1 μM. Notably, these compounds have shown remarkable microbe selectivity and promising in vivo pharmacokinetics, highlighting their potential as drug-like and synthetically accessible anti-TB agents (Moraski et al., 2011).

Cancer Research

This compound derivatives have been explored for their antitumor activities. Some derivatives have demonstrated effective inhibition of cancer cell proliferation, indicating potential utility in cancer treatment. The synthesis of these compounds involves multi-step reactions, and their evaluation for antimycobacterial activity has provided insights into their broader biological applications. Among these compounds, certain derivatives exhibited significant activity with minimum inhibitory concentrations against Mycobacterium tuberculosis, suggesting a dual role in tuberculosis treatment and cancer research (Jadhav et al., 2016).

Alzheimer's Disease Imaging

Fluorinated imidazo[1,2-a]pyridine derivatives related to this compound have been synthesized for potential use in imaging β-amyloid plaques in Alzheimer’s disease. These compounds, such as FEPIP and FPPIP, have shown binding affinity to amyloid plaques in human cortical tissues and demonstrated utility as radioligands for amyloid plaque imaging in the brain, contributing to Alzheimer's disease diagnosis and research (Zeng et al., 2006).

Material Science

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, leveraging compounds related to this compound. These materials exhibit remarkable solubility in organic solvents, high thermal stability, and favorable mechanical properties, making them suitable for advanced material applications. The incorporation of pyridine and sulfone moieties enhances the polymers' overall performance, including lower dielectric constants and high transparency, suitable for electronic and optical devices (Liu et al., 2013).

Wirkmechanismus

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA, and their role is typically to initiate or inhibit a biological process when the compound binds to them.

Mode of Action

The interaction between a compound and its targets can result in a variety of changes. For example, the compound might inhibit an enzyme’s activity, preventing it from carrying out its normal function, or it might activate a receptor, triggering a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives, which are structurally similar to the compound , have been found to affect a wide range of biochemical pathways. These include pathways involved in inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a cancer cell’s growth pathway, the result might be slowed or stopped tumor growth .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, the presence of other compounds, and the specific characteristics of the biological environment where the compound is active .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-10-7-8-20-14(9-10)18-11(2)15(20)16(21)19-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDVQXITLGWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)